

The Chemical Architecture and Biological Activity of Tanghinin: A Technical Overview

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Compound of Interest

Compound Name: Tanghinin

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Abstract

Tanghinin, a potent cardenolide glycoside isolated from the seeds of *Cerbera manghas*, has garnered significant interest for its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of **Tanghinin**, alongside a summary of the current understanding of its biological activity. While detailed experimental protocols for its isolation and specific signaling pathways remain to be fully elucidated in publicly accessible literature, this document synthesizes the available data on its physicochemical properties and the general mechanistic pathways associated with cardiac glycosides.

Chemical Structure and Properties of Tanghinin

Tanghinin is a complex natural product belonging to the cardenolide class of steroids. Its structure is characterized by a steroidal aglycone, tanghinigenin, attached via a glycosidic linkage to a monosaccharide derivative.

Structural Elucidation

The chemical structure of **Tanghinin** has been determined to be a tanghinigenin molecule linked to a 2-O-acetyl-6-deoxy-3-O-methyl- α -L-glucopyranosyl residue at the 3- β position.^[1] This intricate structure is responsible for its biological activity.

Table 1: Chemical and Physical Properties of **Tanghinin**

Property	Value	Source
IUPAC Name	[(2R,3S,4R,5S,6S)-5-hydroxy-2- [[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.0 ^{1,3} .0 ^{5,10} .0 ^{14,18}]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl]acetate	PubChem[2]
Chemical Formula	C ₃₂ H ₄₆ O ₁₀	PubChem[2]
Molecular Weight	590.7 g/mol	PubChem[2]
Monoisotopic Mass	590.30909766 Da	PubChem[2]
CAS Number	25390-16-3	PubChem[2]

Experimental Data and Protocols

A comprehensive search of scientific literature did not yield detailed, step-by-step experimental protocols for the isolation, purification, and structural elucidation of **Tanghinin**. Similarly, specific ¹H and ¹³C NMR spectral data and X-ray crystallographic data for **Tanghinin** are not readily available in the public domain. However, general methodologies for the analysis of cardiac glycosides from *Cerbera manghas* have been reported.

Mass Spectrometry

High-resolution mass spectrometry has been utilized to identify and quantify **Tanghinin** in plant extracts.

Table 2: Mass Spectrometry Data for **Tanghinin**

Technique	m/z	Source
UHPLC-HRMS/MS	591.3169 [M+H] ⁺	Carlier et al., 2014[2]

Experimental Protocol: General Method for Detection of **Tanghinin** by LC-MS/MS in Biological Matrices (Adapted from Usui et al., 2025)[3]

This protocol is a general representation and may require optimization for specific applications.

- **Sample Preparation:** Blood serum samples are subjected to solid-phase extraction using a MonoSpin® cartridge.
- **Chromatography:** The extracted sample is analyzed using a liquid chromatography system.
- **Mass Spectrometry:** Detection is performed using a tandem mass spectrometer.
- **Quantification:** The quantification limit for **Tanghinin** has been reported to be 0.6 ng/mL.[3]

Biological Activity and Mechanism of Action

Tanghinin has been shown to exhibit cytotoxic activities against several human cancer cell lines, including oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer.[1] As a cardiac glycoside, its primary mechanism of action is believed to be the inhibition of the Na⁺/K⁺-ATPase pump.

Proposed Signaling Pathway for Cardiac Glycoside-Induced Apoptosis

While the specific signaling cascade initiated by **Tanghinin** has not been definitively elucidated, the general mechanism for cardiac glycoside-induced apoptosis in cancer cells has been proposed. Inhibition of the Na⁺/K⁺-ATPase leads to an increase in intracellular sodium and calcium ions, which in turn triggers a cascade of events culminating in apoptosis.



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Caption: Proposed mechanism of **Tanghinin**-induced apoptosis.

Conclusion and Future Directions

Tanghinin is a structurally complex cardiac glycoside with demonstrated cytotoxic potential against cancer cells. While its basic chemical properties are known, a significant gap exists in the publicly available, detailed experimental data concerning its isolation, full spectral characterization, and specific molecular mechanisms of action. Future research should focus on elucidating these aspects to fully understand its therapeutic potential. The development of detailed protocols for its isolation and the comprehensive analysis of its interaction with cellular signaling pathways will be crucial for any future drug development efforts.

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